1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is an organic compound characterized by the presence of two tert-butylsulfanyl groups attached to a benzene ring through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by tert-butylsulfanyl groups.
Reaction Conditions:
Reactants: 1,4-bis(chloromethyl)benzene, tert-butylthiol
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylene bridges can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene involves its interaction with molecular targets through its sulfur atoms. The tert-butylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and stability. The methylene bridges provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[bis(tert-butylsulfanyl)methyl]benzene
- 1,4-Bis[(butylsulfanyl)methyl]benzene
- 1,2-Bis[(tert-butylsulfanyl)methyl]benzene
Comparison
1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene is unique due to its symmetrical structure and the presence of two tert-butylsulfanyl groups This structural feature imparts distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
112347-75-8 |
---|---|
Molecular Formula |
C24H42S4 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1,4-bis[bis(tert-butylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C24H42S4/c1-21(2,3)25-19(26-22(4,5)6)17-13-15-18(16-14-17)20(27-23(7,8)9)28-24(10,11)12/h13-16,19-20H,1-12H3 |
InChI Key |
XSZXYABOAPOJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(C1=CC=C(C=C1)C(SC(C)(C)C)SC(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.